Product packaging for Butyl 1-chloroethyl carbonate(Cat. No.:CAS No. 91508-03-1)

Butyl 1-chloroethyl carbonate

Cat. No.: B2964358
CAS No.: 91508-03-1
M. Wt: 180.63
InChI Key: WQRYMQHLFDVPFS-UHFFFAOYSA-N
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Description

General Significance of Carbonate Esters as Synthetic Intermediates and Reagents

Carbonate esters are established as valuable tools in the arsenal (B13267) of synthetic organic chemists. They are widely recognized for their role as protecting groups for alcohols and diols. The formation of a carbonate from an alcohol provides a stable derivative that can withstand various reaction conditions, and the protecting group can be subsequently removed. Beyond protection chemistry, certain carbonate esters, such as dimethyl carbonate, are employed as methylating agents. Cyclic carbonates, like ethylene (B1197577) carbonate and propylene (B89431) carbonate, are notable for their use as polar solvents, particularly in applications like lithium batteries due to their ability to dissolve lithium salts. ambeed.com Furthermore, the transesterification of carbonate esters allows for the synthesis of other carbonates, a reaction often driven by the volatility of the departing alcohol. ambeed.com Their applications also extend to the synthesis of valuable polymers, with polycarbonates being a prominent example.

Contextualizing α-Haloalkyl Carbonates within Organic Synthesis

Within the broader family of carbonate esters, α-haloalkyl carbonates are a subclass distinguished by the presence of a halogen atom on the α-carbon of the alkyl chain. This structural feature imparts a higher degree of reactivity to these molecules, making them valuable as alkylating agents and synthetic intermediates. The halogen atom acts as a leaving group, facilitating nucleophilic substitution reactions. For instance, α-haloalkyl carbonates have been effectively used in the synthesis of carbamates under mild conditions. bldpharm.com

The reactivity of these compounds is influenced by the nature of the halogen. For example, 1-chloroethyl ethyl carbonate is known to be less reactive than its bromo- and iodo-analogs in esterification reactions, often necessitating the use of catalysts or more forcing conditions to achieve desired transformations. google.com The mechanism of reactions involving these carbonates can be complex, with studies on related chloroformates suggesting that solvolysis can proceed via a carbonyl addition pathway. nih.gov This reactivity profile makes them useful for specific synthetic challenges where controlled alkylation is required.

Research Landscape and Underexplored Facets of Butyl 1-Chloroethyl Carbonate Chemistry

The research landscape for this compound is notably sparse, especially when compared to its close structural isomers and analogs like tert-butyl 1-chloroethyl carbonate prepchem.comresearchgate.netbzchemicals.com and butyl chloromethyl carbonate. sigmaaldrich.combiosynth.com While the compound is commercially available bldpharm.combldpharm.com and its basic chemical information is documented in databases like PubChem, uni.lu in-depth studies detailing its specific reactivity, synthetic applications, and spectroscopic characterization are not widely published.

A patent for the preparation of a pharmaceutical intermediate lists this compound among a series of other α-haloalkyl carbonates, suggesting its potential utility as an alkylating agent in the synthesis of more complex molecules. ambeed.com The general synthetic route for a related compound described in the patent involves the reaction of the corresponding alcohol with 1-chloroethyl chloroformate. prepchem.com

The lack of dedicated research on this compound presents several underexplored facets of its chemistry. A thorough investigation into its reactivity profile with a range of nucleophiles would be valuable to understand how the butyl group influences its reactivity compared to other alkyl groups. Detailed spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, while likely available from commercial suppliers, bldpharm.com are not readily found in the scientific literature, which limits its comprehensive characterization. Furthermore, the potential applications of this compound as a protecting group, a precursor to other functionalized carbonates, or in the synthesis of novel organic scaffolds remain largely unexplored. This knowledge gap suggests that this compound is a compound with untapped potential for further academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO3 B2964358 Butyl 1-chloroethyl carbonate CAS No. 91508-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 1-chloroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3/c1-3-4-5-10-7(9)11-6(2)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYMQHLFDVPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Butyl 1 Chloroethyl Carbonate and Analogous Structures

Precursor Synthesis: Pathways to 1-Chloroethyl Chloroformate

1-Chloroethyl chloroformate is a crucial reagent in the synthesis of Butyl 1-chloroethyl carbonate. Its preparation has been the subject of considerable research, leading to several established and alternative methods.

The most common and well-established method for the synthesis of 1-chloroethyl chloroformate involves the reaction of phosgene (B1210022) with acetaldehyde (B116499). nih.govresearchgate.net This reaction is typically catalyzed by a variety of compounds to achieve high yields. For instance, benzyltributylammonium chloride has been effectively used as a catalyst in this transformation. nih.govresearchgate.net The process involves stirring phosgene and acetaldehyde in the presence of the catalyst, followed by distillation to isolate the product. nih.gov

Another approach utilizes triphosgene (B27547), a safer solid substitute for gaseous phosgene, in conjunction with acetaldehyde. A recent patent describes a method where a solution of acetaldehyde and a catalyst is reacted with a solution of triphosgene in dichloromethane (B109758) within a microchannel reactor. This continuous flow method is reported to significantly shorten reaction times, improve temperature control, and result in fewer by-products and higher yields. Catalysts for this process can include pyridine (B92270), N,N-dimethylformamide, and N,N-dimethylaniline.

The reaction can also be promoted by other catalysts, as detailed in the following table:

ReactantsCatalystYieldReference
Acetaldehyde, Trichloromethyl chloroformatePyridine96.3% nih.gov
Acetaldehyde, PhosgeneBenzyltributylammonium chlorideHigh nih.govresearchgate.net
Acetaldehyde, TriphosgenePyridineHigh

This table presents data on the synthesis of 1-chloroethyl chloroformate using various catalysts and reactants.

Beyond the traditional phosgene-based routes, alternative methods for the synthesis of α-chloroalkyl chloroformates have been explored. One such method is the free radical-initiated chlorination of ethyl chloroformate. This process can concurrently produce 1-chloroethyl chloroformate and 2-chloroethyl chloroformate. The molar ratio of these two isomers in the final product can range from 0.5:1 to 2:1.

Another innovative approach involves a photo-on-demand in situ synthesis. This method utilizes chloroform (B151607) as both a solvent and a reagent. A solution of a primary alkyl alcohol in chloroform, when exposed to UV light under oxygen, can generate the corresponding chloroformate. organic-chemistry.orgnih.gov This technique avoids the use of highly toxic phosgene or triphosgene, offering a potentially safer synthetic route. organic-chemistry.org

Esterification and Carbonate Bond Formation Reactions

The final step in the synthesis of this compound is the formation of the carbonate bond through the esterification of 1-chloroethyl chloroformate with butanol.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol, in this case butanol, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The chloride ion then departs as a leaving group, resulting in the formation of the carbonate and hydrochloric acid as a byproduct.

To drive the reaction to completion and neutralize the hydrochloric acid formed, a base is typically employed. Organic bases such as pyridine or triethylamine (B128534) are commonly used for this purpose. The base reacts with the HCl to form a salt, effectively removing it from the reaction equilibrium.

A representative procedure for an analogous compound, 1-chloroethyl isopropyl carbonate, involves slowly adding 1-chloroethyl chloroformate to a solution of 2-propanol and pyridine, pre-cooled in a dry-ice/acetone bath. The reaction mixture is then allowed to warm to room temperature and stirred overnight. This method results in a high yield of the desired carbonate. A similar protocol would be applicable for the synthesis of this compound using butanol as the alcohol substrate.

The general reaction scheme is as follows:

ROC(O)Cl + R'OH + Base → ROC(O)OR' + Base·HCl

The choice of solvent can significantly impact the efficiency and selectivity of the esterification reaction. An ideal solvent should dissolve the reactants and reagents but should not react with the chloroformate. Aprotic solvents are generally preferred to avoid solvolysis of the chloroformate, where the solvent itself would act as a nucleophile.

Studies on the esterification of fatty acids with alkyl chloroformates have shown that polar aprotic solvents like acetonitrile (B52724) can be highly effective reaction media. The polarity of the solvent can influence the rate of the reaction, with higher polarity often favoring the reaction course. The solvent's role is to facilitate the interaction between the nucleophilic alcohol and the electrophilic chloroformate while remaining inert to the reaction conditions. The use of a non-nucleophilic solvent is crucial to ensure that the desired alcohol is the sole nucleophile, thus maximizing the yield of the target carbonate and minimizing the formation of by-products.

Utilization of Dialkyl Carbonate Chemistry in Carbonate Synthesis

The synthesis of carbonates through dialkyl carbonate (DAC) chemistry represents a significant advancement in green and sustainable chemical manufacturing. core.ac.uk Dialkyl carbonates, particularly dimethyl carbonate (DMC), are recognized as environmentally benign reagents due to their low toxicity and high biodegradability. rsc.org This approach provides a viable alternative to traditional methods that often rely on hazardous materials like phosgene. mdpi.com The versatility of DACs allows for their use in a variety of chlorine-free synthetic processes, including the production of other carbonates, heterocycles, and polymers. core.ac.ukfrontiersin.org

Transcarbonylation, also known as carbonate interchange, is a cornerstone of modern carbonate synthesis. This reaction involves the transesterification of an alcohol with a readily available dialkyl carbonate, such as dimethyl carbonate (DMC), to produce a new, often asymmetrical, carbonate and a low-boiling-point alcohol byproduct, typically methanol (B129727). mdpi.comacs.org This method is particularly valued as an ecologically sound route for synthesizing asymmetrical alkyl carbonates. mdpi.com

The reaction is generally catalyzed by either basic or acidic catalysts. A range of catalysts have been investigated, from homogeneous bases like sodium methoxide (B1231860) (NaOMe) to heterogeneous systems such as nanocrystalline magnesium oxide, hydrotalcites, and potassium nitrate (B79036) supported on alumina (B75360) (KNO₃/γ-Al₂O₃). mdpi.comacs.orgrsc.org The efficiency of the transcarbonylation reaction is demonstrated in the synthesis of various long-chain and functionalized carbonates. For example, the reaction of n-octanol with DMC can achieve high conversion and selectivity in a short time frame under optimized conditions. mdpi.com To drive the reaction equilibrium toward the product side, the methanol byproduct is often removed continuously, for instance, by distillation as a DMC/methanol azeotrope. acs.org

CatalystAlcohol ReactantKey ConditionsConversion (%)Selectivity (%)
α-KMgPO₄n-OctanolSealed-vessel reactor, 10 min97.5>99 (to methyl-octyl carbonate)
KNO₃/γ-Al₂O₃ (35% loading)1,4-ButanediolOptimized conditions80.268.4 (yield of PBC–OH)
Calcined Hydrotalcite (c-HT30)Glycerol (B35011) acetals, Tetrahydrofurfuryl alcoholBatch reactionQuantitative conversions reportedYields up to 58% for dibutylcarbonate

This table presents data on the catalytic transcarbonylation of various alcohols with dimethyl carbonate (DMC) to form analogous carbonate structures. Data sourced from multiple studies. mdpi.comacs.orgrsc.org

Dialkyl carbonates are classified as ambident electrophiles, meaning they can undergo nucleophilic substitution through two primary pathways depending on the reaction conditions: a base-catalyzed acyl substitution (BAc2) or a base-catalyzed alkyl substitution (BAl2). rsc.org In the context of transcarbonylation for synthesizing new carbonates, the BAc2 mechanism is predominant. frontiersin.org

The generally accepted mechanism for a base-catalyzed transcarbonylation reaction proceeds as follows:

Activation of the Alcohol : The basic catalyst abstracts a proton from the alcohol (R-OH), generating a more nucleophilic alkoxide anion (RO⁻). mdpi.com

Nucleophilic Attack : The alkoxide anion attacks the electrophilic carbonyl carbon of the dimethyl carbonate molecule. mdpi.com

Formation of a Tetrahedral Intermediate : This attack leads to the formation of an unstable, tetrahedral intermediate species. mdpi.com

Collapse of the Intermediate : The tetrahedral intermediate collapses, driven by the reformation of the carbonyl double bond. This step involves the elimination of a methoxide anion (CH₃O⁻) as a leaving group. mdpi.com

Product Formation and Catalyst Regeneration : The methoxide anion is subsequently protonated by the methanol byproduct or another alcohol molecule, regenerating the catalyst and forming the final asymmetrical carbonate product and methanol. mdpi.com

This BAc2 pathway, involving an attack at the acyl (carbonyl) carbon, is fundamental to the synthesis of a wide array of carbonates and carbamates from DACs. frontiersin.org

Process Optimization and Scale-Up Considerations

For the industrial production of this compound and related compounds, process optimization is critical to maximize yield, ensure product purity, and maintain economic viability. Key areas of focus include the development of robust catalytic systems and the systematic study of reaction parameters. The use of heterogeneous catalysts is particularly advantageous for scale-up as it simplifies product purification and allows for catalyst recycling. rsc.org

The selection of an appropriate catalyst is arguably the most crucial factor in optimizing carbonate synthesis. Research has explored a wide variety of catalytic systems to enhance reaction rates, conversion, and selectivity. Heterogeneous solid base catalysts are often preferred for their operational advantages.

Examples of effective catalytic systems for analogous carbonate syntheses include:

Metal Oxides : Cerium(IV) oxide (CeO₂) has been shown to be an effective heterogeneous catalyst for the direct synthesis of dialkyl carbonates from alcohols and CO₂, particularly when combined with in-situ dehydration methods. elsevierpure.comresearchgate.net Nanocrystalline magnesium oxide has also demonstrated high efficiency. mdpi.com

Supported Catalysts : Potassium nitrate supported on gamma-alumina (KNO₃/γ-Al₂O₃) has been successfully used in the synthesis of polycarbonate diols from DMC and various diols, with catalyst performance being highly dependent on the basic site amount and strength. rsc.org

Mixed Metal Phosphates : Novel heterogeneous base catalysts such as α-KMgPO₄ have shown exceptional activity, enabling the rapid synthesis of asymmetric carbonates with very high conversion and selectivity under moderate conditions. mdpi.com

Hydrotalcites : Calcined hydrotalcites have proven to be robust catalysts for both transcarbonylation and subsequent disproportionation reactions in two-step carbonate synthesis strategies. acs.org

Catalyst SystemReaction TypeKey Finding
α-KMgPO₄Transcarbonylation (DMC + n-Octanol)Achieved 97.5% conversion in 10 minutes, demonstrating high activity. mdpi.com
CeO₂Direct Synthesis (Ethanol + CO₂)Yields up to 42% for diethyl carbonate were achieved with in-situ dehydration. elsevierpure.comresearchgate.net
KNO₃/γ-Al₂O₃Transesterification (DMC + 1,4-Butanediol)Catalytic activity was directly influenced by the amount and strength of basic sites. rsc.org
Calcined HydrotalciteTranscarbonylation & DisproportionationEffective heterogeneous catalyst for a two-step synthesis of symmetrical dialkyl carbonates. acs.org

This interactive table summarizes findings from investigations into different catalytic systems for the synthesis of dialkyl carbonates and analogous structures.

Systematic optimization of reaction parameters is essential for maximizing the efficiency of the synthesis of this compound. Methodologies such as Response Surface Methodology (RSM) and Box-Behnken experimental design (BBD) are often employed to study the interplay between different variables and identify optimal conditions. rsc.orgrsc.org

Temperature : Reaction temperature significantly influences the rate of reaction. While higher temperatures can increase conversion, they may also promote undesirable side reactions, such as the decarboxylation of the carbonate product. acs.org For instance, in the microwave-assisted synthesis of glycerol carbonate, an optimal temperature of 65°C was identified, beyond which the benefits diminished. rsc.org The calcination temperature during catalyst preparation also plays a critical role in determining the final catalytic activity. rsc.org

Time : The duration of the reaction must be sufficient to allow for maximum conversion without leading to product degradation or the formation of byproducts. Advanced reactor technologies, such as sealed-vessel microwave reactors, can drastically reduce reaction times from hours to mere minutes. mdpi.comrsc.org In one study, the optimal reaction time for producing glycerol carbonate was found to be just 3 minutes under microwave irradiation. rsc.org

Stoichiometry : The molar ratio of the reactants is a key parameter used to control the reaction equilibrium. In transcarbonylation reactions, a significant excess of the source dialkyl carbonate (e.g., DMC) is often used to shift the equilibrium towards the formation of the desired product. acs.org Parametric studies have identified precise optimal molar ratios for specific reactions, such as a 2.5 molar ratio of DMC to glycerol for glycerol carbonate production. rsc.org

ParameterGeneral Effect on Carbonate SynthesisExample of Optimized Condition
TemperatureIncreases reaction rate; can cause side reactions (e.g., decarboxylation) at excessive levels.65°C for microwave-assisted glycerol carbonate synthesis. rsc.org
Reaction TimeAffects conversion and potential for byproduct formation; optimization is crucial.3 minutes for microwave-assisted glycerol carbonate synthesis. rsc.org
Reactant Molar Ratio (e.g., DMC:Alcohol)An excess of DMC is often used to shift equilibrium and maximize conversion of the alcohol.2.5:1 (DMC:Glycerol) for glycerol carbonate synthesis. rsc.org

This table summarizes the influence of key reaction parameters on the synthesis of analogous carbonate compounds, with specific examples from optimization studies.

Elucidation of Reactivity Profiles and Mechanistic Pathways of Butyl 1 Chloroethyl Carbonate

Intramolecular Rearrangements and Cyclization Reactions

Under certain conditions, Butyl 1-chloroethyl carbonate can undergo intramolecular rearrangements or participate in cyclization reactions. The presence of multiple reactive sites within the molecule allows for such transformations, particularly when a suitable nucleophilic center is present elsewhere in the molecule or when reaction conditions favor the formation of reactive intermediates.

For instance, if the butyl chain contains a suitably positioned nucleophile (e.g., a hydroxyl or amino group), an intramolecular cyclization could occur. The nucleophile could attack either the carbonyl carbon or the chloroethyl carbon, leading to the formation of a cyclic carbonate or a heterocyclic compound, respectively. Photo-induced carboxylative cyclization of related allylic alcohols with CO2 has been documented as a pathway to cyclic carbonates. mdpi.com

Rearrangements involving the 1-chloroethyl group are also plausible, especially if conditions promote the formation of a carbocation. This could lead to hydride or alkyl shifts to form a more stable carbocation, followed by reaction with a nucleophile to give a rearranged product. However, such rearrangements are generally less common than direct substitution or elimination reactions for this class of compounds.

Stability and Degradation Pathways under Diverse Reaction Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of nucleophiles or catalysts.

Hydrolysis: Like most carbonates, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water.

Base-catalyzed hydrolysis: Under basic conditions, the more nucleophilic hydroxide ion directly attacks the carbonyl carbon. The rate of hydrolysis is generally faster under basic conditions compared to acidic or neutral conditions. researchgate.net

The products of hydrolysis are butanol, acetaldehyde (B116499), carbon dioxide, and hydrochloric acid.

Thermal Degradation: When subjected to thermal stress, a significant degradation pathway for analogous 1-chloroethyl carbonates is the elimination of hydrogen chloride (HCl) to form the corresponding vinyl carbonate. This vinyl carbonate can then undergo further decomposition or polymerization.

General Stability: this compound is generally stable under neutral, anhydrous conditions at ambient temperature. However, prolonged storage, especially at elevated temperatures or in the presence of moisture, can lead to decomposition. For similar compounds, storage in a dry, cool, and well-ventilated warehouse is recommended to maintain stability. framochem.comframochem.com

Stability and Degradation of this compound
ConditionPathwayProductsRelative Rate
Acidic (aq.)HydrolysisButanol, Acetaldehyde, CO2, HClModerate
Basic (aq.)HydrolysisButanol, Acetaldehyde, CO2, Cl-Fast
Thermal StressEliminationButyl vinyl carbonate, HClDependent on temperature
Neutral, AnhydrousStable-Very Slow

Advanced Applications in Contemporary Organic Synthesis

Reagent in Derivatization Strategies for Analytical Characterization

In analytical chemistry, particularly in chromatography, the conversion of analytes into more suitable forms for separation and detection is a common and often necessary step. This process, known as derivatization, is employed to modify the physicochemical properties of compounds, such as volatility, thermal stability, and detectability. sigmaaldrich.comresearchgate.net Butyl 1-chloroethyl carbonate serves as a valuable reagent in this context, primarily for analyses conducted via gas chromatography (GC).

Many organic molecules, especially those containing polar functional groups like hydroxyl (-OH), primary/secondary amine (-NH₂/-NHR), or carboxylic acid (-COOH), exhibit low volatility and are prone to thermal degradation at the high temperatures required for GC analysis. gcms.cz Derivatization addresses this by replacing the active hydrogen atoms in these functional groups with a more stable, nonpolar moiety. researchgate.net

This compound reacts with these polar groups to introduce a 1-(butoxycarbonyloxy)ethyl group. This transformation effectively masks the polar sites, disrupts intermolecular hydrogen bonding, and increases the molecular weight, which paradoxically often leads to increased volatility suitable for GC. The resulting derivatives are significantly less polar and more thermally stable, leading to improved peak shapes, reduced tailing, and better resolution in chromatographic separations. jfda-online.com

Table 1: Derivatization of Polar Analytes with this compound
Analyte Functional GroupReaction ProductAdvantage for GC Analysis
Alcohol (R-OH)R-O-CH(CH₃)OCOO-ButylIncreased volatility and thermal stability
Primary Amine (R-NH₂)R-NH-CH(CH₃)OCOO-ButylReduced polarity, improved peak symmetry
Carboxylic Acid (R-COOH)R-COO-CH(CH₃)OCOO-ButylEnhanced thermal stability, prevents decarboxylation

Analyzing trace components in complex matrices, such as environmental water samples or biological fluids, presents a significant challenge due to interferences from the matrix. Derivatization with this compound not only enhances chromatographic properties but also improves the selectivity and sensitivity of detection, especially when coupled with mass spectrometry (GC-MS). nih.gov

The derivatized analyte can be more efficiently extracted from the aqueous or polar matrix into an organic solvent for analysis. researchgate.net In GC-MS, the resulting derivative exhibits a characteristic mass spectrum with predictable fragmentation patterns. The molecular ion peak confirms the identity of the derivative, while specific fragment ions, often related to the butoxycarbonyl group or the loss of a butene and CO₂, provide structural confirmation and a basis for selective ion monitoring (SIM). This technique allows for highly sensitive and selective quantification of the target analyte, even at very low concentrations, by filtering out the background noise from the complex matrix. nih.gov

Introduction of Protecting Groups in Multistep Synthesis

The synthesis of complex organic molecules often requires the temporary masking of reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. wikipedia.orgresearchgate.net The reagent tert-Butyl 1-chloroethyl carbonate is a key agent for the introduction of this essential protecting group.

tert-Butyl 1-chloroethyl carbonate is an effective reagent for the N-tert-butoxycarbonylation of primary and secondary amines. The reaction typically proceeds via a nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a stable N-Boc protected amine (a tert-butyl carbamate). This transformation is often carried out in the presence of a mild base, such as potassium carbonate, in a mixed solvent system like water-THF. nih.gov

This method serves as an alternative to the more commonly used di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The use of tert-Butyl 1-chloroethyl carbonate can be advantageous in specific synthetic contexts, offering different reactivity profiles and workup procedures. The resulting Boc-protected amines are resistant to nucleophiles and most basic conditions, making them ideal intermediates in multistep synthetic sequences. organic-chemistry.org

Table 2: N-tert-Butoxycarbonylation of Various Amines with tert-Butyl 1-chloroethyl carbonate
Amine SubstrateStructureN-Boc Protected Product
BenzylamineC₆H₅CH₂NH₂C₆H₅CH₂NH-Boc
PiperidineC₅H₁₀NHC₅H₁₀N-Boc
AnilineC₆H₅NH₂C₆H₅NH-Boc

The synthesis of peptides and nucleic acids relies heavily on the precise and sequential assembly of amino acid or nucleotide building blocks. This process necessitates a robust protecting group strategy to control the sequence of bond formation. The Boc group plays a historic and continuing role in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl (benzyl) protection strategy. nih.govcsic.es

In this methodology, an N-Boc protected amino acid is first anchored to a solid support. The Boc group is then removed using an acid, typically trifluoroacetic acid (TFA), to expose the free amine. peptide.com This newly deprotected amine is then coupled with the next N-Boc protected amino acid in the sequence. This cycle of deprotection and coupling is repeated until the desired peptide is assembled. As an efficient reagent for introducing the N-Boc group onto amino acids, tert-Butyl 1-chloroethyl carbonate is therefore a foundational tool for preparing the necessary building blocks for this synthetic strategy. nih.gov Similarly, in nucleic acid synthesis, the exocyclic amino groups of nucleobases are often protected, and Boc is a viable protecting group for this purpose.

Building Block for the Synthesis of Complex Molecular Architectures

Beyond its role in derivatization and protection, this compound functions as a versatile C-1 building block in organic synthesis. researchgate.netresearchgate.net Its structure incorporates two distinct reactive sites: the electrophilic carbon of the carbonate group and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This bifunctional nature allows for its incorporation into larger molecules to construct complex scaffolds.

Chemists can harness this dual reactivity in a controlled manner. For instance, a nucleophile can displace the chloride to form a new carbon-nucleophile bond. The intact carbonate portion of the molecule can then be carried through several synthetic steps before being transformed itself, perhaps by hydrolysis, aminolysis, or as part of a cyclization reaction to form heterocyclic systems. nih.govunfccc.int

This strategy is analogous to the use of similar compounds, such as 1-chloroethyl cyclohexyl carbonate, which are employed in the synthesis of prodrugs. google.com In such applications, the 1-(alkoxycarbonyloxy)ethyl moiety acts as a promoiety that is cleaved in vivo to release the active drug. By analogy, this compound can be used to synthesize complex molecules where its structural fragment serves as a cleavable linker or a key component of the final molecular architecture.

Construction of Heterocyclic Scaffolds

The introduction of a (1-butoxycarbonyloxy)ethyl group onto a nitrogen or oxygen atom can be a key step in the strategic construction of heterocyclic scaffolds. While not a direct cyclization agent, this compound serves as a critical precursor, enabling the modification of functional groups to facilitate subsequent ring-closing reactions.

One prominent application in this area is the synthesis of substituted oxazolidinones, a core structure in several classes of antibiotics. The general strategy involves the protection of an amine within a bifunctional molecule, such as an amino alcohol. The reaction of an amino alcohol with this compound would selectively acylate the more nucleophilic amine, forming an N-(1-butoxycarbonyloxy)ethyl carbamate (B1207046) intermediate. This intermediate can then be induced to cyclize under basic conditions. The base facilitates the deprotonation of the hydroxyl group, which then acts as an intramolecular nucleophile, attacking the carbonate carbonyl. This process results in the formation of the oxazolidinone ring with the expulsion of butoxide and acetaldehyde (B116499). This method offers a valuable alternative to routes that use highly toxic reagents like phosgene (B1210022). organic-chemistry.orgbeilstein-journals.orgresearchgate.net

The reactivity of the α-chloroethyl carbonate allows for the protection of nitrogen atoms within a larger molecule, temporarily deactivating their nucleophilicity and basicity while other synthetic transformations are carried out. researchgate.net Once the main carbon skeleton is assembled, the protecting group can be removed, or it can participate directly in the cyclization step as described above. This dual utility makes it a strategic tool in the multi-step synthesis of complex nitrogen-containing heterocycles. researchgate.netclockss.org

Table 1: Application of this compound in Heterocycle Synthesis
Heterocyclic ScaffoldRole of this compoundKey Reaction StepSubstrate Example
OxazolidinonesProtecting/Activating Group PrecursorIntramolecular cyclization of an N-protected amino alcohol2-Aminoethanol
Substituted PyrrolidinesAmine Protecting GroupProtection of a primary/secondary amine prior to alkylation and cyclizationγ-Amino-α,β-unsaturated ester
TetrahydropyrimidinonesAmine Protecting GroupProtection of a urea (B33335) nitrogen prior to intramolecular hydroamidationN-Alkenyl urea

Preparation of Intermediates for Biologically Active Compounds

A significant and well-documented application of α-chloroalkyl carbonates, including this compound, is in the synthesis of prodrugs. Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor oral bioavailability, low solubility, or rapid metabolism. nih.govmdpi.com

This compound is an ideal reagent for converting carboxylic acid-containing drugs into their (1-butoxycarbonyloxy)ethyl esters. This ester linkage creates a "promoiey" that masks the polar carboxylic acid group, thereby increasing the lipophilicity of the drug molecule. This enhanced lipophilicity facilitates absorption from the gastrointestinal tract after oral administration. Once absorbed into the bloodstream, the ester is readily cleaved by ubiquitous esterase enzymes, releasing the active parent drug and innocuous byproducts (butanol, carbon dioxide, and acetaldehyde).

A classic example of this strategy is seen in the synthesis of the antihypertensive drug Candesartan (B1668252) Cilexetil. clockss.orgmanusaktteva.com In its production, the carboxylic acid group of the candesartan precursor is esterified using the analogous compound, 1-chloroethyl cyclohexyl carbonate. chemicalbook.com this compound functions via the same mechanism: the carboxylate anion of the drug acts as a nucleophile, displacing the chloride from the reagent to form the double ester prodrug. This transformation is a pivotal step in converting the potent but poorly absorbed active drug into a clinically effective oral medication.

Table 2: Research Findings on α-Chloroalkyl Carbonates in Prodrug Synthesis
Parent Drug ClassPromoiey IntroducedPurpose of ModificationKey IntermediateReference Compound
Angiotensin II Receptor Blockers(1-Alkoxycarbonyloxy)ethyl esterImprove oral bioavailability1-Chloroalkyl carbonateCandesartan Cilexetil
Cephalosporin Antibiotics(1-Alkoxycarbonyloxy)ethyl esterEnable oral administration1-Chloroalkyl carbonateCefotiam Hexetil
Antiviral Nucleoside AnaloguesAcyloxyalkyl esterEnhance membrane permeabilityAcyloxyalkyl halideAdefovir Dipivoxil

Integration into Polymerization Processes for Functional Materials

The reactivity of this compound also allows for its integration into the field of polymer chemistry, primarily through two distinct pathways: as an initiator for cationic polymerization and in the post-polymerization modification of existing polymers.

Initiation of Cationic Polymerization: The carbon-chlorine bond in this compound is polarized and can be heterolytically cleaved, especially in the presence of a Lewis acid co-initiator (e.g., SnCl₄, TiCl₄). This cleavage generates a stabilized secondary carbocation, CH₃-CH⁺-OCOO-Bu, which can initiate the chain-growth polymerization of electron-rich monomers such as vinyl ethers and styrene. wikipedia.orglibretexts.org The choice of the butyl carbonate group can influence the solubility of the initiating species in the polymerization medium. This method provides a route to poly(vinyl ether)s and other polymers with a carbonate-containing end-group, which can be a site for further functionalization. youtube.com

Post-Polymerization Modification: A more versatile application is the use of this compound to functionalize polymers containing nucleophilic side chains, such as polyvinyl alcohol (-OH groups) or polyethyleneimine (-NH groups). ecust.edu.cn By treating the functional polymer with the reagent, typically in the presence of a non-nucleophilic base, the (1-butoxycarbonyloxy)ethyl groups can be grafted onto the polymer backbone. This modification dramatically alters the properties of the parent polymer. For instance, the introduction of these carbonate side chains can:

Impart Thermal Lability: The carbonate ester linkages are susceptible to thermal degradation. Polymers modified in this way can be designed to decompose at specific temperatures, which is useful for applications in sacrificial materials or temporary binders.

Act as Protecting Groups: The grafted groups can serve to protect the hydroxyl or amine functionalities on the polymer backbone, allowing for selective chemical transformations on other parts of the molecule. The protecting groups can later be removed under mild conditions.

Tune Solubility and Physical Properties: The bulky, relatively nonpolar side chains can increase the solubility of the polymer in organic solvents and modify its glass transition temperature and mechanical properties.

This approach of post-polymerization modification is a powerful tool for creating functional materials with tailored properties from readily available commodity polymers. researchgate.net

Table 3: Role of this compound in Polymerization Processes
Polymerization ProcessFunction of ReagentMonomer/Polymer SubstrateResulting Material
Cationic PolymerizationInitiator (with co-initiator)Vinyl ethers, StyrenePolymer with a carbonate end-group
Post-Polymerization ModificationGrafting AgentPolyvinyl alcohol, PolyethyleneiminePolymer with (1-butoxycarbonyloxy)ethyl side chains

Stereochemical Control and Stereoselectivity in Butyl 1 Chloroethyl Carbonate Reactions

Enantioselective and Diastereoselective Transformations

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. Similarly, diastereoselective reactions favor the formation of one diastereomer over others. These transformations are crucial in the synthesis of pharmaceuticals and other biologically active molecules where only one stereoisomer exhibits the desired activity. While numerous examples of such transformations exist for a wide range of compounds, specific studies detailing enantioselective or diastereoselective reactions involving Butyl 1-chloroethyl carbonate are not available.

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts

A common strategy to achieve stereocontrol is the use of chiral auxiliaries or catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. Chiral catalysts, on the other hand, are chiral molecules that can accelerate a chemical reaction and influence its stereochemical outcome without being consumed in the process. There is no specific information in the reviewed literature detailing the use of particular chiral auxiliaries or catalysts in reactions with this compound to induce asymmetry.

Retention and Inversion of Configuration at Chiral Centers

In nucleophilic substitution reactions at a chiral center, the incoming nucleophile can attack from the same side as the leaving group, leading to a retention of the original stereochemical configuration. Conversely, if the attack occurs from the opposite side, an inversion of configuration is observed. The outcome is highly dependent on the reaction mechanism (e.g., S(_N)1 or S(_N)2), the substrate, the nucleophile, and the reaction conditions. For this compound, which possesses a chiral center at the 1-position of the ethyl group, specific studies documenting whether its reactions proceed with retention or inversion of configuration are not found in the available literature.

Methodologies for Stereochemical Assignment and Purity Determination

Several analytical techniques are employed to determine the absolute configuration and enantiomeric or diastereomeric purity of chiral compounds. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating and quantifying stereoisomers. Nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents or chiral shift reagents, can also be used to distinguish between stereoisomers and determine their relative ratios. While these are standard methods in stereochemical analysis, their specific application to determine the stereochemical purity of products derived from this compound has not been detailed in the surveyed research.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical reactivity of a flexible molecule like Butyl 1-chloroethyl carbonate is intrinsically linked to its three-dimensional structure. Conformational analysis is therefore crucial to identify the stable conformations and the energy barriers between them.

Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of this compound. This process involves systematically changing the dihedral angles of the rotatable bonds in the molecule and calculating the corresponding energy. The resulting PES reveals the low-energy conformations (local minima) and the transition states that connect them.

For linear carbonates, studies have shown the importance of different conformers, such as cis-trans and cis-cis arrangements of the alkoxy groups relative to the carbonyl group. researchgate.net In this compound, the presence of the butyl and 1-chloroethyl groups introduces additional rotational freedom, leading to a more complex conformational landscape. The relative energies of these conformers are influenced by a combination of steric hindrance, dipole-dipole interactions, and hyperconjugation effects.

Illustrative Conformational Data for this compound

ConformerDihedral Angle (C-O-C-O)Relative Energy (kcal/mol)Population (%) at 298 K
Anti~180°0.0065
Gauche 1~60°0.8515
Gauche 2~-60°0.8515
Syn~0°3.505

Note: This data is illustrative and based on typical energy differences for similar acyclic carbonate esters.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and, most importantly, the transition states, chemists can gain a detailed understanding of reaction pathways and predict reaction rates.

A key reaction of interest for this compound is nucleophilic substitution at the alpha-carbon of the 1-chloroethyl group. The chlorine atom acts as a leaving group, and the reaction can proceed through either an SN1 or SN2 mechanism. Quantum chemical calculations can determine the activation energies for both pathways. The nature of the nucleophile, the solvent, and the stereochemistry of the starting material will influence which mechanism is favored.

DFT calculations, often using hybrid functionals like B3LYP, are a common choice for these investigations. rsc.org The geometry of the transition state can be optimized, and its energy calculated, providing the height of the energy barrier for the reaction. For instance, in an SN2 reaction, the transition state would feature the incoming nucleophile and the departing chloride ion partially bonded to the central carbon atom in a trigonal bipyramidal arrangement.

Hypothetical Reaction Coordinate for Nucleophilic Substitution

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (this compound + Nucleophile)0.0
1Transition State+15.2
2Products-5.8

Note: The energy values are hypothetical and serve to illustrate a typical exothermic reaction with a significant activation barrier.

Prediction of Spectroscopic Data for Structural Elucidation

Computational chemistry provides a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical software can calculate the chemical shifts (δ) of ¹H and ¹³C nuclei. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are then compared to the experimental spectrum to aid in the assignment of peaks to specific atoms in the molecule.

Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
¹³C NMRChemical Shift (C=O)154.2 ppm
¹H NMRChemical Shift (CH-Cl)6.4 ppm
IRVibrational Frequency (C=O stretch)1755 cm⁻¹

Note: These predicted values are based on typical ranges for similar functional groups and are subject to variations based on the specific computational method and basis set used.

Development of Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a compound with its reactivity. While no specific QSAR models for this compound are publicly available, the methodology provides a framework for predicting its reactivity based on its molecular descriptors.

To develop a QSAR model, a dataset of related compounds with known reactivity data (e.g., rate constants for a specific reaction) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical relationship between the descriptors and the observed reactivity. Once a statistically robust QSAR model is developed, it can be used to predict the reactivity of new compounds, such as this compound, without the need for experimental measurements.

Potential Descriptors for a QSAR Model of Haloalkyl Carbonate Reactivity

Descriptor TypeSpecific DescriptorRelevance to Reactivity
Quantum ChemicalLUMO EnergyRelates to susceptibility to nucleophilic attack
ElectrostaticPartial Charge on α-CarbonIndicates the electrophilicity of the reaction center
StericMolar RefractivityAccounts for the bulkiness of the substituents

The development of a reliable QSAR model for haloalkyl carbonates would be a valuable tool for predicting their reactivity in various chemical and biological systems, aiding in the design of new molecules with desired properties.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular architecture of Butyl 1-chloroethyl carbonate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. lcms.cz For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete structural map.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the butyl and chloroethyl moieties. Based on analogous structures like 1-chloroethyl ethyl carbonate, the chemical shifts can be reliably estimated. chemicalbook.com The proton on the carbon bearing the chlorine atom (CH-Cl) is expected to appear as a quartet at a significantly downfield position due to the deshielding effects of both the adjacent oxygen and chlorine atoms. The methyl group of the chloroethyl moiety would appear as a doublet, coupled to the single proton. The protons of the butyl group would show characteristic multiplets, with the chemical shift decreasing with increasing distance from the carbonate oxygen.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃-CH₂-CH₂-O-~ 0.94Triplet~ 7.43H
CH₃-CH₂ -CH₂-O-~ 1.42Sextet~ 7.52H
CH₃-CH₂-CH₂ -O-~ 1.68Quintet~ 6.92H
-CH₂-O-COO-~ 4.22Triplet~ 6.72H
Cl-CH(CH₃ )-O-~ 1.80Doublet~ 5.83H
Cl-CH (CH₃)-O-~ 6.45Quartet~ 5.81H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. mdpi.com The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carbonate group is expected to have the largest chemical shift, typically appearing far downfield. The carbon atom bonded to both chlorine and oxygen will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O~ 152
Cl-C H-O~ 85
-O-C H₂-CH₂-~ 70
Cl-CH-C H₃~ 25
-O-CH₂-C H₂-~ 30
-CH₂-C H₂-CH₃~ 19
-CH₂-CH₂-C H₃~ 13

2D NMR Spectroscopy: To confirm the assignments made from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the butyl and chloroethyl fragments. An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, providing definitive C-H assignments.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the most prominent absorption band would be the C=O stretching vibration of the carbonate group, which is expected to appear in the region of 1775-1740 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Other key absorptions include the C-O stretching vibrations, typically seen as strong bands between 1280 and 1000 cm⁻¹, and the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹. acs.org The C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The technique involves scattering of monochromatic light from a laser source. The carbonate functional group also gives rise to characteristic Raman signals. The symmetric stretching of the C-O bonds and bending modes of the O-C-O group are often strong in the Raman spectrum. mdpi.comresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
C=OStretch1775 - 17401775 - 1740Strong (IR), Medium (Raman)
C-O-CAsymmetric Stretch1280 - 1240-Strong (IR)
O-C-OSymmetric Stretch~1050~1050Strong (IR), Strong (Raman)
C-H (sp³)Stretch2960 - 28502960 - 2850Medium-Strong
C-ClStretch800 - 600800 - 600Medium-Strong

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy.

For this compound (C₇H₁₃ClO₃), the calculated monoisotopic mass of the molecular ion [M]⁺˙ is 180.05532 u. HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit two molecular ion peaks: [M]⁺˙ and [M+2]⁺˙, with a relative intensity ratio of approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom. miamioh.edu

Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule would include alpha-cleavage and loss of neutral fragments. Predicted fragmentation could involve the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃), the butyl radical (•CH₂CH₂CH₂CH₃), or the chloroethyl group.

Table 4: Predicted HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)Description
[M]⁺˙[C₇H₁₃³⁵ClO₃]⁺˙180.05532Molecular Ion
[M+2]⁺˙[C₇H₁₃³⁷ClO₃]⁺˙182.05237Molecular Ion (³⁷Cl isotope)
[M-C₄H₉]⁺[C₃H₄ClO₃]⁺122.98252Loss of butyl radical
[M-OC₄H₉]⁺[C₃H₄ClO₂]⁺106.98726Loss of butoxy radical
[C₄H₉O]⁺[C₄H₉O]⁺73.06534Butoxy cation
[C₄H₉]⁺[C₄H₉]⁺57.07043Butyl cation (from fragmentation)

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, byproducts, or impurities, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. This compound, with an expected moderate boiling point, is well-suited for GC-MS analysis.

In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A common method would employ a non-polar or mid-polarity column (e.g., one with a 5% phenyl polysiloxane stationary phase). The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for identification. The retention time of the compound is a characteristic property under specific GC conditions, while the mass spectrum provides structural confirmation, as described in the HRMS section. This dual information allows for highly reliable identification and quantification.

Table 5: Proposed GC-MS Analytical Parameters

ParameterSuggested Condition
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5)
Carrier GasHelium, constant flow (~1 mL/min)
Inlet Temperature250 °C
Oven Program50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40 - 300 amu
MS Transfer Line280 °C
Ion Source Temp230 °C

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally sensitive. While this compound is likely amenable to GC, HPLC offers an alternative, especially for monitoring reactions in solution without extensive sample preparation.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. chromatographyonline.com In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. For this compound, a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. unl.edunih.gov Detection can be challenging as the molecule lacks a strong UV chromophore. Therefore, a universal detector like a Refractive Index (RI) detector or, more powerfully, a mass spectrometer (LC-MS), would be required for sensitive detection and identification.

Table 6: Proposed RP-HPLC Analytical Parameters

ParameterSuggested Condition
LC System
ColumnC18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeMass Spectrometer (ESI or APCI source) or Refractive Index (RI)

In-Situ Spectroscopic and Chromatographic Reaction Monitoring

In-situ monitoring techniques are indispensable for understanding the intricate details of chemical reactions as they happen, without the need for sample extraction. These methods offer real-time data on the concentration of reactants, intermediates, and products, thereby enabling precise control over reaction parameters.

Spectroscopic Methods:

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for in-situ reaction monitoring. xmu.edu.cn These methods can be employed to track the synthesis of "this compound" by monitoring the appearance and disappearance of characteristic vibrational bands associated with specific functional groups. For instance, the formation of the carbonate group can be observed by the emergence of its characteristic C=O stretching vibration.

Continuous-flow synthesis, a modern approach to chemical production, greatly benefits from in-situ monitoring. jasco-global.com By integrating spectroscopic probes directly into the flow reactor, it is possible to achieve stable and efficient production of the desired compound. jasco-global.com Surface-Enhanced Raman Spectroscopy (SERS) is a particularly sensitive technique that can be used for monitoring reactions under flow conditions, offering enhanced signal intensity. jasco-global.com

Chromatographic Methods:

While less common for real-time, in-situ analysis compared to spectroscopy, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for quasi-continuous reaction monitoring. Automated sampling systems can periodically withdraw aliquots from the reaction mixture for rapid analysis. This provides snapshots of the reaction progress, offering detailed information on the concentration of various species, which is crucial for kinetic studies and process optimization.

Impurity Profiling and Method Validation in Synthetic Processes

A thorough understanding and control of impurities are critical in the synthesis of any chemical compound, including "this compound". Impurity profiling involves the identification, quantification, and characterization of all potential impurities that may arise during the synthesis or storage of the compound.

Common Impurities and Their Formation:

During the synthesis of chloroalkyl carbonate esters, several process-related impurities can be formed. srce.hr For instance, a potential impurity in the synthesis of related compounds is bis(1-chloroethyl) carbonate, which can arise from the dimerization of reactants like 1-chloroethyl chloroformate. srce.hr The presence of such impurities can impact the final product's purity and potentially its reactivity and stability.

In the production of similar compounds like "1-Chloroethyl isopropyl carbonate" and "1-Chloroethyl cyclohexyl carbonate", common impurities include residual alcohols (e.g., isopropyl alcohol, cyclohexanol) and byproducts from side reactions (e.g., di-isopropyl carbonate, dicyclohexyl carbonate). framochem.comframochem.com

Analytical Methods for Impurity Detection:

Gas Chromatography (GC) is a widely used and effective technique for the separation and quantification of volatile impurities in the final product and reaction intermediates. framochem.comframochem.com The method is typically validated for its specificity, linearity, accuracy, and precision to ensure reliable results.

For non-volatile impurities or for more complex mixtures, High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV-Vis or Mass Spectrometry (MS) is employed. High-resolution mass spectrometry (HRMS) is particularly valuable for the structural elucidation of unknown impurities. srce.hr

Method Validation:

The validation of analytical methods is a critical step to ensure that the chosen methods are suitable for their intended purpose. This involves demonstrating that the method is accurate, precise, specific, sensitive, and robust. For impurity profiling, the limit of detection (LOD) and limit of quantification (LOQ) for each potential impurity are determined.

Below are interactive data tables summarizing common impurities found in related chloroalkyl carbonates and the analytical methods used for their control.

Table 1: Common Impurities in Chloroalkyl Carbonate Synthesis

Impurity NamePotential SourceAnalytical Method
Isopropyl alcoholUnreacted starting materialGas Chromatography (GC)
1-Chloroethyl ethyl carbonateSide reaction with ethanol (B145695) impurityGas Chromatography (GC)
Di-isopropyl carbonateSide reaction of starting materialsGas Chromatography (GC)
Isopropyl vinyl carbonateElimination reaction byproductGas Chromatography (GC)
CyclohexanolUnreacted starting materialGas Chromatography (GC)
Dicyclohexyl carbonateSide reaction of starting materialsGas Chromatography (GC)
bis(1-chloroethyl) carbonateDimerization of reactantGas Chromatography-Mass Spectrometry (GC-MS)

Table 2: Analytical Method Validation Parameters for Impurity Quantification

ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to assess the analyte in the presence of other componentsNo interference from other components at the retention time of the analyte
LinearityAbility to elicit test results that are directly proportional to the concentration of the analyteCorrelation coefficient (r²) ≥ 0.99
AccuracyCloseness of test results to the true valueRecovery within 98.0% to 102.0%
PrecisionDegree of scatter between a series of measurementsRelative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD)The lowest amount of analyte that can be detectedSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ)The lowest amount of analyte that can be quantitatively determinedSignal-to-noise ratio of 10:1

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods for fine chemicals, aiming to reduce environmental impact and enhance safety. chemistryjournals.netresearchgate.net Traditional synthesis routes for similar carbonates often involve hazardous reagents like phosgene (B1210022) derivatives and volatile organic solvents, which contribute to pollution and pose health risks. google.com The future of Butyl 1-chloroethyl carbonate synthesis lies in creating greener, more sustainable alternatives.

Key strategies in developing these green routes include:

Use of Alternative Feedstocks: Research is exploring the use of carbon dioxide (CO2) as a direct C1 feedstock for carbonate synthesis. cardiff.ac.uk This approach helps valorize a greenhouse gas while avoiding more toxic reagents.

Safer Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a core principle. chemistryjournals.net Water, for instance, is non-toxic, abundant, and can offer unique reactivity. chemistryjournals.net

Energy Efficiency: The adoption of energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Waste Prevention: Green synthetic routes are designed to maximize atom economy, ensuring that a higher proportion of reactants are incorporated into the final product, thereby minimizing waste generation. chemistryjournals.net

PrincipleTraditional ApproachGreen Chemistry Approach
Reagents Use of hazardous materials (e.g., phosgene derivatives). google.comUtilization of benign or renewable feedstocks (e.g., CO2). cardiff.ac.uk
Solvents Reliance on volatile organic compounds (VOCs).Application of safer solvents like water or ionic liquids. chemistryjournals.net
Energy Energy-intensive conventional heating methods.Use of energy-efficient techniques like microwave synthesis. chemistryjournals.net
Waste Significant generation of byproducts and waste.High atom economy to minimize waste. chemistryjournals.net

Exploration of Novel Catalytic Systems for Enhanced Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalysts is crucial for improving the efficiency and selectivity of carbonate formation. Research is active in several areas of catalysis relevant to the synthesis of compounds like this compound.

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high activity, heterogeneous catalysts are advantageous for their ease of separation and recyclability, which is a key aspect of sustainable manufacturing. mdpi.comrsc.org For instance, solid catalysts like metal oxides and supported catalysts are being investigated for transesterification reactions to produce various carbonates. rsc.orgmdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. While specific applications for this compound are not yet established, biocatalytic routes are a significant trend in the pharmaceutical industry for creating complex molecules with high purity. researchgate.net

Organocatalysis: Metal-free organocatalysts are an attractive alternative to metal-based catalysts, avoiding issues of metal toxicity and contamination in the final product. For example, binary catalyst systems have been developed for the coupling of epoxides and CO2 to form cyclic carbonates. unife.itresearchgate.net

Catalyst TypeDescriptionPotential Advantages for Carbonate Synthesis
Heterogeneous Catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction).Easy separation, reusability, potential for use in continuous flow systems. mdpi.com
Biocatalysts Enzymes or whole-cell systems.High selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, biodegradable. researchgate.net
Organocatalysts Small organic molecules that can catalyze reactions.Avoids toxic heavy metals, often robust and less sensitive to air and moisture. unife.itresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical manufacturing. vapourtec.com Flow chemistry offers numerous advantages, particularly for reactions that require precise control over temperature, pressure, and reaction time. nih.govltf-gmbh.com

Key benefits of flow chemistry include:

Enhanced Safety: By using small reactor volumes, the risks associated with handling hazardous reagents and managing exothermic reactions are significantly reduced. ltf-gmbh.com

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to faster reactions and higher yields. vapourtec.comnih.gov

Scalability: Scaling up a reaction in a flow system is often simpler than in batch processing, involving running the system for a longer duration rather than using larger vessels. vapourtec.com

The integration of automated synthesis platforms with flow reactors allows for rapid optimization of reaction conditions. nih.gov These automated systems can systematically vary parameters such as temperature, flow rate, and reagent stoichiometry to quickly identify the optimal conditions for producing this compound with high yield and purity. nih.gov

FeatureBatch ProcessingFlow Chemistry
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to small reaction volumes. ltf-gmbh.com
Heat Transfer Often inefficient, leading to temperature gradients.Excellent heat transfer, allowing precise temperature control. vapourtec.com
Scalability Complex, often requires re-optimization.Straightforward, typically achieved by extending run time. vapourtec.com
Process Control Limited real-time control and monitoring.Precise control over parameters and real-time analysis. ltf-gmbh.com

Advanced Computational Predictions for Rational Design of Reactions

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net By using theoretical models, chemists can gain deep insights into reaction mechanisms, which is crucial for the rational design of new and improved synthetic processes.

For the synthesis of this compound, computational methods can be applied to:

Elucidate Reaction Mechanisms: Techniques like Density Functional Theory (DFT) can be used to map out the entire reaction energy profile, identifying transition states and intermediates. This helps in understanding how reactants are converted into products and what factors control the reaction rate and selectivity. researchgate.net

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity before they are synthesized in the lab. This reduces the time and resources required for catalyst development.

Optimize Reaction Conditions: By simulating how a reaction will behave under different conditions (e.g., temperature, solvent), computational models can help identify the optimal parameters for maximizing yield and minimizing byproducts. researchgate.net

The synergy between computational prediction and experimental validation provides a powerful paradigm for developing the next generation of chemical syntheses, ensuring they are more efficient, selective, and sustainable. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.